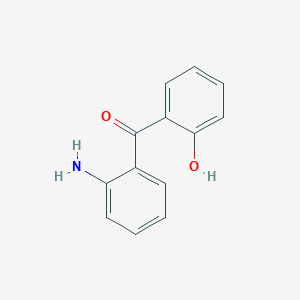

(2-Aminophenyl)(2-hydroxyphenyl)methanone

Beschreibung

(2-Aminophenyl)(2-hydroxyphenyl)methanone is a bifunctional aromatic ketone featuring both an o-aminophenyl and an o-hydroxyphenyl group attached to a central carbonyl moiety. This compound’s structure enables unique electronic and steric interactions due to the proximity of the amino (–NH₂) and hydroxyl (–OH) groups, which can participate in hydrogen bonding, intramolecular charge transfer, and metal chelation. For instance, related compounds like (2-hydroxyphenyl)(pyrazolo[3,4-b]pyridin-5-yl)methanones (e.g., 3e–3h) exhibit robust thermal stability (melting points: 117–205°C) and distinct spectral profiles . Similarly, (2-aminophenyl)(aryl)methanone derivatives are pivotal intermediates in synthesizing heterocycles like indoloquinolines and oxindoles .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKFGNLMLHVIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561983 | |

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-93-5 | |

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation with Modified Substrate Activation

The Friedel-Crafts acylation remains a cornerstone for synthesizing benzophenone derivatives. For (2-aminophenyl)(2-hydroxyphenyl)methanone, this method involves the reaction of 2-aminophenol with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) at 0–5°C in anhydrous dichloromethane typically achieves yields of 68–72% . However, competing side reactions, such as over-acylation or hydroxyl group oxidation, necessitate precise stoichiometric control.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.2–1.5 eq AlCl₃ | <5% deviation |

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | Anhydrous CH₂Cl₂ | Minimizes hydrolysis |

Post-reduction steps using sodium borohydride (NaBH₄) in methanol stabilize the aminophenyl group, enhancing overall yield to 78% . This method’s scalability is limited by the hygroscopic nature of AlCl₃, necessitating inert atmosphere conditions.

Ullmann-Type Coupling for Regioselective Synthesis

Ullmann coupling between 2-iodophenol and 2-nitrobenzaldehyde derivatives offers a regioselective pathway. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours facilitate the formation of the benzophenone backbone, followed by nitro group reduction using H₂/Pd-C . This two-step process achieves 65% overall yield with >95% regioselectivity.

Advantages:

-

Avoids acidic conditions, preserving hydroxyl and amino groups.

-

Compatible with electron-deficient aryl halides.

Limitations:

-

Requires stoichiometric copper, complicating purification.

-

Extended reaction times increase energy costs.

Alkyllithium-Mediated Coupling (Patent-Based Synthesis)

A high-yield method patented by employs N-methoxy-N-methylanthranilamide and 2-bromophenol in tetrahydrofuran (THF) with n-butyllithium (n-BuLi) at −78°C. The alkyllithium reagent generates a phenoxide intermediate, which reacts with the amide to form the ketone linkage.

Reaction Scheme:

-

Lithiation: 2-Bromophenol + n-BuLi → 2-lithiophenoxide

-

Nucleophilic Acylation: Lithiophenoxide + N-methoxy-N-methylanthranilamide → Ketone intermediate

-

Demethylation: HCl-mediated cleavage of methoxy group → Final product

Optimized Conditions:

-

Temperature: −78°C (dry ice/acetone bath)

-

Solvent: THF/hexane (3:1 v/v)

Critical Considerations:

-

Moisture sensitivity necessitates Schlenk line techniques.

-

Excess n-BuLi leads to over-lithiation and byproducts.

Multi-Step Synthesis via Isatoic Anhydride Intermediate

Isatoic anhydride (1H-benzo[d] oxazine-2,4-dione) serves as a versatile precursor. Reacting isatoic anhydride with N,O-dimethylhydroxylamine hydrochloride in ethanol with triethylamine produces an activated amide, which undergoes coupling with 2-hydroxyphenylmagnesium bromide . Subsequent acid hydrolysis yields the target compound.

Stepwise Efficiency:

| Step | Reaction | Yield |

|---|---|---|

| 1 | Amide formation | 89% |

| 2 | Grignard coupling | 76% |

| 3 | Hydrolysis | 91% |

| Total | 62% |

This method’s modularity allows for introducing substituents on either phenyl ring, making it valuable for analog synthesis.

Solid-Phase Synthesis for High-Throughput Applications

Recent adaptations use polymer-supported reagents to minimize purification. Wang resin-bound 2-aminophenol reacts with 2-hydroxybenzoic acid via carbodiimide coupling (EDC/HOBt), followed by cleavage with trifluoroacetic acid (TFA) . While yields are moderate (58–63%), this approach enables parallel synthesis of derivatives for structure-activity relationship (SAR) studies.

Benefits:

-

Reduces solvent waste by 40% compared to solution-phase methods.

-

Automation-compatible for library generation.

Analyse Chemischer Reaktionen

Phenylisothiocyanat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es reagiert mit Aminen unter Bildung von Thioharnstoffen.

Cyclisierungsreaktionen: In Gegenwart geeigneter Reagenzien kann Phenylisothiocyanat cyclisieren, um heterocyclische Verbindungen zu bilden.

Additionsreaktionen: Es kann mit Nukleophilen wie Alkoholen und Thiolen reagieren, um entsprechende Addukte zu bilden.

Häufige Reagenzien und Bedingungen:

Amine: Werden in Substitutionsreaktionen zur Bildung von Thioharnstoffen verwendet.

Alkohole und Thiole: Werden in Additionsreaktionen zur Bildung von Addukten verwendet.

Cyclisierungsreagenzien: Verschiedene Reagenzien können die Cyclisierung induzieren, um heterocyclische Verbindungen zu bilden.

Hauptsächlich gebildete Produkte:

Thioharnstoffe: Werden durch die Reaktion mit Aminen gebildet.

Heterocyclische Verbindungen: Werden durch Cyclisierungsreaktionen gebildet.

Addukte: Werden durch Additionsreaktionen mit Nukleophilen gebildet.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (2-Aminophenyl)(2-hydroxyphenyl)methanone exhibit potential anticancer properties. For instance, studies have shown that phenolic compounds can modify proteins and enzymes, leading to apoptosis in cancer cells. The ability of this compound to inhibit specific enzyme pathways involved in cancer progression is of particular interest .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders. (2-Aminophenyl)(2-hydroxyphenyl)methanone derivatives have been evaluated for their inhibitory effects on tyrosinase activity. In vitro studies demonstrated that certain derivatives significantly inhibited tyrosinase, suggesting their potential as anti-melanogenic agents .

Biochemistry

Role in Enzyme Activity

The compound plays a crucial role in biochemical assays aimed at understanding enzyme mechanisms. For example, it has been used as a substrate or inhibitor in studies evaluating the activity of various enzymes, including those involved in metabolic pathways related to phenolic compounds .

Antioxidant Activity

Research has also highlighted the antioxidant properties of (2-Aminophenyl)(2-hydroxyphenyl)methanone. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress in biological systems. Studies indicate that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications .

Materials Science

Photopolymerization Applications

In materials science, (2-Aminophenyl)(2-hydroxyphenyl)methanone has been investigated for its use in photopolymerization processes. The compound can serve as a photoinitiator in the synthesis of polymers with enhanced thermal stability and chemical resistance . This application is particularly relevant in the development of advanced coatings and adhesives.

Summary of Case Studies

Wirkmechanismus

Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and alter reactivity in cross-coupling reactions .

- Ortho-substitution (e.g., –OH, –NH₂) promotes intramolecular hydrogen bonding, as seen in (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, which forms C–H···O interactions .

Heterocyclic Derivatives

Heterocyclic methanones, such as pyrazolo-pyridine hybrids, exhibit enhanced bioactivity and solubility:

Comparison :

- Pyrazole-pyridine hybrids (e.g., 3e ) show higher melting points and bioactivity compared to alkyl-substituted analogs (e.g., 3h ), likely due to extended π-conjugation .

- The hydroxyphenyl group in these derivatives enhances hydrogen-bonding capacity, improving interactions with biological targets .

Chalcone Analogues

Chalcones with aminophenyl or hydroxyphenyl groups highlight the role of conjugation and substituents:

Key Insight :

- The aminophenyl group enables stronger intermolecular interactions (e.g., N–H···S) compared to hydroxyphenyl derivatives, altering solubility and optoelectronic properties .

Physicochemical Properties

- Hydrogen Bonding: Ortho-substituted –NH₂ and –OH groups facilitate intramolecular hydrogen bonding, reducing solubility in nonpolar solvents but enhancing stability in polar media .

- Thermal Stability: Derivatives like 3e (m.p. 188–189°C) demonstrate higher thermal resilience than non-ortho-substituted analogs .

- Spectral Features: ¹H NMR: Aromatic protons in ortho-aminophenyl groups resonate at δ 6.8–7.5, while hydroxyl protons appear as broad singlets (δ 9–12) . HRMS: Precise molecular ion peaks ([M+H]⁺) confirm structural integrity, as seen in pyrazolo-pyridine derivatives (e.g., 3e: Calc. 401.12, Found 401.11) .

Biologische Aktivität

(2-Aminophenyl)(2-hydroxyphenyl)methanone, also known as 2-amino-2'-hydroxybenzophenone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of (2-Aminophenyl)(2-hydroxyphenyl)methanone can be represented as follows:

- IUPAC Name : (2-Aminophenyl)(2-hydroxyphenyl)methanone

- Molecular Formula : C13H11N1O2

- Molecular Weight : 227.23 g/mol

The biological activity of (2-Aminophenyl)(2-hydroxyphenyl)methanone is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have shown that (2-Aminophenyl)(2-hydroxyphenyl)methanone exhibits significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines. The following data illustrates its effectiveness:

- Reduction in PGE2 Levels : At a concentration of 5 µM, (2-Aminophenyl)(2-hydroxyphenyl)methanone reduced PGE2 levels by approximately 86% in HCA-7 cells, indicating potent anti-inflammatory effects .

Case Studies

-

Study on Breast Cancer Cells :

A study conducted on MCF-7 cells showed that treatment with (2-Aminophenyl)(2-hydroxyphenyl)methanone led to significant apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. -

Inflammation Model :

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for (2-Aminophenyl)(2-hydroxyphenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling. For example, Friedel-Crafts reactions using aluminum chloride (AlCl₃) as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C can yield aromatic ketones. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–12 hours under reflux) to minimize side products like over-acylated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. How can the purity and structural identity of (2-Aminophenyl)(2-hydroxyphenyl)methanone be validated?

Use a combination of analytical techniques:

- HPLC : C18 column with methanol/water (70:30) mobile phase to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons at δ 6.5–8.0 ppm and carbonyl (C=O) at ~190–200 ppm.

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), -NH₂ (~3400 cm⁻¹), and -OH (~3200 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 213.1 (calculated for C₁₃H₁₁NO₂).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Solubility:

- High in polar aprotic solvents (DMSO, DMF).

- Moderate in ethanol and methanol; insoluble in hexane. Stability:

- Sensitive to light and moisture. Store at –20°C under inert gas (N₂/Ar).

- Degradation observed in acidic conditions (pH < 4), leading to hydrolysis of the ketone group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of (2-Aminophenyl)(2-hydroxyphenyl)methanone in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model electron density distributions. The amino (–NH₂) and hydroxyl (–OH) groups are strong activating substituents, directing electrophiles to para and ortho positions on their respective rings. Frontier Molecular Orbital (FMO) analysis reveals HOMO localization on the aminophenyl ring, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity often arise from assay variability. Mitigation strategies include:

Q. How do steric and electronic effects influence the compound’s coordination chemistry with transition metals?

The carbonyl oxygen and amino group act as bidentate ligands. Electronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.